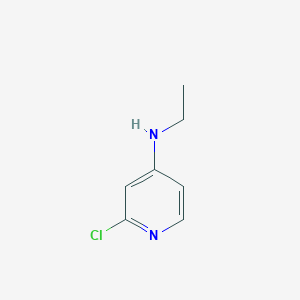

2-chloro-N-ethylpyridin-4-amine

描述

Contextualization within Halogenated Pyridine (B92270) Chemistry Research

The study of 2-chloro-N-ethylpyridin-4-amine is deeply rooted in the broader field of halogenated pyridine chemistry. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is characteristically electron-deficient. This property makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution is less favorable and typically requires harsh conditions. nih.gov The introduction of a halogen atom, such as chlorine, further influences the ring's reactivity.

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals. google.comgoogle.com The presence of a chlorine atom at the 2-position, as in the target compound, serves as a key functional group. It is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions where the chlorine is displaced by various nucleophiles. The research in this area often focuses on controlling the regioselectivity of these reactions, especially in pyridines with multiple potential reaction sites. youtube.com

A more advanced area of research within halogenated pyridine chemistry involves "halogen-dance" reactions. clockss.orgresearchgate.net This phenomenon, also known as base-catalyzed halogen migration, involves the rearrangement of halogen atoms around the pyridine ring under the influence of a strong base. clockss.orgresearchgate.net Such reactions provide unconventional synthetic routes to substituted pyridines that might be difficult to access through classical methods. clockss.orgresearchgate.net While not specific to this compound itself, the principles of halogen migration are a significant part of the modern research context for any halogenated pyridine. clockss.org

Significance as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry Research

The structure of this compound, featuring a reactive chlorine atom and a secondary amine, makes it a highly versatile building block in chemical synthesis. These two functional groups offer orthogonal reactivity, allowing for sequential and selective modifications to build more complex molecular architectures.

In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast number of therapeutic agents. nih.gov The inclusion of a chlorine atom is also a common strategy in drug design, as it can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Consequently, chlorinated pyridines are valuable intermediates. For instance, 2-chloro-4-aminopyridine, a closely related precursor, is used to synthesize pyridinylurea compounds with plant growth regulating properties. google.comgoogleapis.com Similarly, other substituted chloropyridines serve as key intermediates in the synthesis of major drugs, such as the HIV reverse transcriptase inhibitor Nevirapine and the anti-cancer agent Sorafenib. google.comgoogle.com

The ethylamino group at the 4-position can also be crucial for biological activity or can serve as another point for chemical elaboration. The amino group can engage in hydrogen bonding interactions with biological targets and its presence increases the structural diversity of compounds that can be synthesized from this scaffold. nih.govnih.gov Derivatives of aminopyridines have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov

Evolution of Research Approaches and Methodologies Pertaining to this compound and Related Pyridinamines

Research methodologies for the synthesis and functionalization of pyridinamines have evolved significantly over time. Early approaches often relied on classical electrophilic and nucleophilic substitution reactions, which sometimes suffered from a lack of selectivity and required harsh reaction conditions. youtube.com For example, the direct halogenation of pyridine often leads to a mixture of products and requires high temperatures or radical initiators. youtube.com

More contemporary research has focused on developing milder and more selective methods. ubc.ca This includes:

Directed Ortho-Metalation (DoM): This strategy uses a directing group on the pyridine ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, allowing for precise functionalization.

Controlled Halogen-Dance Reactions: Initially seen as a side reaction, the halogen dance has been developed into a deliberate synthetic tool to create specific substitution patterns on the pyridine ring that are otherwise difficult to achieve. clockss.orgresearchgate.net

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have become indispensable for functionalizing halogenated pyridines, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Focus on Non-Covalent Interactions: Recent research has also begun to explore the role of non-covalent interactions, such as halogen bonding, in the solid-state structure and properties of halogenated pyridine derivatives. acs.org Understanding these interactions is becoming increasingly important in materials science and crystal engineering. acs.org

The development of these advanced methodologies allows chemists to synthesize complex pyridine derivatives, including those based on the this compound scaffold, with greater precision and efficiency, accelerating the discovery of new molecules with desired properties. ubc.ca

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJUFLUKBLLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N Ethylpyridin 4 Amine and Its Analogs

Established Synthetic Routes and Reaction Conditions

Traditional syntheses of 2-chloro-N-ethylpyridin-4-amine and its analogs have relied on robust and well-documented chemical transformations. These routes, while effective, often involve multiple steps and specific reaction conditions to achieve the desired product.

Pyridine (B92270) Chlorination and Subsequent Amination Strategies

One of the fundamental approaches to synthesizing substituted pyridines involves the direct halogenation of the pyridine ring, followed by the introduction of an amine functional group. The reactivity of the pyridine ring towards electrophilic substitution is generally lower than that of benzene, but the presence of an N-oxide functionality significantly alters this reactivity.

Pyridine-N-oxides can be readily prepared from the corresponding pyridines using oxidizing agents like hydrogen peroxide or peracids. youtube.com The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack. abertay.ac.uk For the synthesis of 2-chloro-4-aminopyridine derivatives, a common strategy involves the nitration of a pyridine N-oxide at the 4-position, followed by chlorination. youtube.com For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide, which is then nitrated using a mixture of nitric and sulfuric acid to yield 2-chloro-4-nitropyridine-N-oxide. google.com The subsequent reduction of the nitro group and introduction of the ethyl group can then be performed to yield the final product.

Activation of the pyridine N-oxide with reagents like tosyl anhydride (B1165640) (Ts₂O) or phosphoryl chloride can facilitate amination at the 2- and 4-positions. abertay.ac.ukresearchgate.net A one-pot method has been developed for the 2-amination of pyridine N-oxides using Ts₂O and tert-butylamine, which proceeds with high yields and excellent selectivity. researchgate.net This general approach can be adapted for the synthesis of N-substituted 4-aminopyridines.

Nucleophilic Substitution Approaches Utilizing Halo-Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a highly effective method for the synthesis of substituted pyridines, particularly when starting with halo-pyridine precursors. Halogens at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles due to the electron-withdrawing nature of the ring nitrogen. abertay.ac.ukyoutube.com This makes dihalo-pyridines, such as 2,4-dichloropyridine, valuable starting materials.

The reaction of a halo-pyridine with an amine, such as ethylamine, proceeds via an addition-elimination mechanism. youtube.com The amine attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic ring. Aromatization is restored by the expulsion of the halide ion. youtube.com

The reaction conditions for these substitutions can vary. For example, the amination of 2-halopyridines can be carried out under microwave conditions, with the nature of substituents significantly impacting the reaction's efficiency. researchgate.net Heating is often required to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com The reaction of 3-halo-4-aminopyridines with acyl chlorides has also been described, leading to a rearrangement via intramolecular nucleophilic aromatic substitution. nih.gov

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 4-Chloroquinazoline | Pyrrolidine | 100°C, 17 hours | 4-Pyrrolidinylquinazoline | N/A | researchgate.net |

| 2-Chloro-5-nitropyridine | N-phenylpiperazine | N/A | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | N/A | researchgate.net |

| 3-Halo-4-aminopyridines | Acyl chlorides, triethylamine | N/A | Pyridin-4-yl α-substituted acetamides | Moderate to High | nih.gov |

Catalytic Hydrogenation of Nitro-N-oxide Intermediates

A prevalent and efficient route for preparing 4-aminopyridine (B3432731) derivatives involves the catalytic hydrogenation of a 2-chloro-4-nitropyridine (B32982) 1-oxide intermediate. chemicalbook.comgoogle.com This multi-step synthesis typically begins with the oxidation of a substituted pyridine to its corresponding N-oxide, followed by nitration at the 4-position and subsequent chlorination at the 2-position. google.comgoogleapis.com

The final and critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile. youtube.com Various catalytic systems have been employed for the hydrogenation of pyridine derivatives. researchgate.net

A specific example is the synthesis of 2-chloro-5-methylpyridin-4-amine (B1314158) from 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. chemicalbook.com This reaction is carried out using a platinum and molybdenum catalyst on activated carbon under a hydrogen atmosphere. The process achieves a high conversion rate and purity. chemicalbook.com Alternative reduction methods include using iron powder in acetic acid or hydrochloric acid, which reduces the nitro group to an amine and simultaneously removes the N-oxide. google.comgoogle.com

| Substrate | Catalyst/Reagent | Conditions | Product | Yield/Conversion | Reference |

| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | 0.8% Pt, 0.6% Mo on activated carbon | 3 bar H₂, 30°C, 20h, Ethanol (B145695) | 2-Chloro-5-methylpyridin-4-amine | >98% Conversion | chemicalbook.com |

| 2-Chloro-4-nitropyridine N-oxide | Iron powder, Acetic acid | Reflux, 1.5h | 2-Chloro-4-aminopyridine | N/A | google.com |

| 2-Chloro-4-nitropyridine N-oxide | Iron powder, Ethanol, Water, Conc. HCl | Reflux | 2-Chloro-4-aminopyridine | 85% | google.com |

Novel and Efficient Synthetic Protocols

In response to the growing demand for more sustainable and efficient chemical manufacturing, recent research has focused on developing novel synthetic methodologies. These include one-pot reactions and the integration of green chemistry principles.

Development of One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. scilit.comrsc.org Several one-pot procedures have been developed for the synthesis of substituted pyridines.

One such strategy involves a three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz pyridine synthesis. core.ac.uk This method combines a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) in a single pot to produce polysubstituted pyridines with controlled regiochemistry. core.ac.uk Another approach enables the synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) in a one-pot sequence involving a series of reactions including Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization. organic-chemistry.org

For the direct amination of pyridines, a one-pot method converts pyridine N-oxides into 2-aminopyridines using tosyl anhydride and tert-butylamine, followed by in situ deprotection. researchgate.net This method demonstrates high yields and good functional group compatibility. researchgate.net Such strategies hold promise for the streamlined synthesis of this compound and its analogs.

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of pyridine derivatives is an active area for the application of these principles. scilit.combiosynce.com

Key aspects of green pyridine synthesis include:

Catalysis: The use of catalysts, such as iron(III) chloride for the cyclization of ketoxime acetates and aldehydes, can lead to high yields in the absence of additives. rsc.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium allows for the hydrogenation of pyridines at ambient temperature and pressure, offering a sustainable alternative to traditional high-pressure, high-temperature methods. acs.orgnih.govchemrxiv.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions, improve yields, and lead to purer products in shorter reaction times for the synthesis of novel pyridines. nih.govacs.org

Environmentally Benign Solvents: The use of greener solvents like ethanol or water, or conducting reactions in the absence of a solvent, reduces environmental impact. biosynce.comnih.gov Pyridine itself can sometimes act as a green solvent due to its relatively high boiling point and ability to dissolve a wide range of substances. biosynce.com

Atom Economy: Multicomponent reactions, such as the one-pot synthesis of pyridines from readily available starting materials, maximize the incorporation of all materials used in the process into the final product, thus reducing waste. scilit.comnih.govacs.org

These green approaches are being increasingly integrated into the synthetic design for complex molecules like this compound, paving the way for more sustainable and environmentally responsible chemical production. scilit.com

Advanced Catalytic Systems for Preparation (e.g., Platinum, Molybdenum, Vanadium catalysts)

The hydrogenation of nitro-substituted pyridines is a common strategy for the introduction of an amino group. Recent advancements in catalysis have led to the development of highly efficient and selective systems for this transformation, which can be applied to the synthesis of precursors for this compound.

In the synthesis of a related compound, 2-chloro-5-methylpyridin-4-amine, a bimetallic catalyst comprising platinum and molybdenum on an activated carbon support has demonstrated high efficacy. chemicalbook.com The hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide was carried out under a hydrogen atmosphere, achieving a conversion rate of over 98%. chemicalbook.com A similar approach using a catalyst composed of 1% Platinum and 2% Vanadium on activated carbon also proved effective, resulting in a conversion of approximately 87%. chemicalbook.com These findings suggest that platinum-molybdenum and platinum-vanadium catalytic systems are promising for the reduction of a 4-nitro group on a 2-chloropyridine scaffold, a key step in a potential synthesis of this compound.

The choice of catalyst and reaction conditions can significantly influence the outcome of the hydrogenation. For instance, in the synthesis of 2-chloro-5-methylpyridin-4-amine, a catalyst with 0.8% platinum and 0.6% molybdenum on activated carbon yielded a quantitative conversion. chemicalbook.com

Table 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide

| Catalyst Composition | Conversion Rate |

| 0.8% Pt, 0.6% Mo on activated carbon | >98% |

| 1% Pt, 2% V on activated carbon | ~87% |

| 0.8% Pt, 0.3% Mo on activated carbon | ~98% |

Data sourced from research on the synthesis of 2-chloro-5-methylpyridin-4-amine. chemicalbook.com

Palladium catalysis has also been instrumental in the regioselective amination of dichloropyridines. While not a direct synthesis of the title compound, the principles of Buchwald-Hartwig amination using a palladium(0) catalyst for the C2-amination of 2,4-dichloropyridines offer a viable route to related structures. thieme-connect.com This methodology demonstrates the ability to selectively introduce an amino functionality at the C2 position, which could be a strategic step in a multi-step synthesis of this compound.

Regioselective Synthesis and Isomer Control in Pyridine Derivatization

Achieving the desired substitution pattern on the pyridine ring is a significant challenge in synthetic chemistry. The inherent reactivity of the pyridine nucleus often leads to mixtures of isomers. Consequently, methods that afford high regioselectivity are of paramount importance.

For the synthesis of 2,4-disubstituted pyridines, such as this compound, controlling the position of incoming substituents is crucial. One strategy to achieve regioselectivity is through the use of a blocking group. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring with high selectivity. chemrxiv.org This approach allows for the introduction of an alkyl group at the C-4 position, which could be a key step in building the desired carbon skeleton before subsequent chlorination and amination steps.

Another powerful technique for regiocontrol is the directed C-H functionalization. In the case of 2,4-dichloropyridines, palladium-catalyzed amination has been shown to proceed with high regioselectivity at the C2 position. thieme-connect.com This selectivity is attributed to the electronic properties of the substituted pyridine ring and the nature of the palladium catalyst and ligands employed. Such a method could be adapted to introduce the N-ethylamino group at the C4 position by first functionalizing the C2 position with chlorine and then directing the amination to the C4 position.

The synthesis of 4-amino-2-chloropyridine, a potential precursor to the title compound, often involves a multi-step sequence starting from 2-chloropyridine. This typically includes oxidation to the N-oxide, followed by nitration at the 4-position, and subsequent reduction of the nitro group. google.com Each of these steps must be carefully controlled to ensure the desired regiochemical outcome.

Research into Scalable Synthesis Methods for Industrial Application

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and environmental impact. Research into scalable methods for the production of this compound and its precursors is therefore a critical area of investigation.

Another scalable approach starts from 2-chloropyridine, which is first oxidized to 2-chloropyridine N-oxide. google.com This intermediate is then nitrated and subsequently reduced to afford 2-chloro-4-aminopyridine. google.com This route utilizes readily available starting materials and established chemical transformations, making it amenable to industrial production.

The development of continuous flow processes is another avenue for scalable synthesis. While specific examples for this compound are not prevalent, the principles of continuous manufacturing, such as improved heat and mass transfer, enhanced safety, and potential for automation, are highly applicable to the synthesis of such heterocyclic compounds.

The ultimate goal of scalable synthesis research is to develop a process that is not only high-yielding but also economically and environmentally sustainable. This often involves catalyst recycling, solvent minimization, and the use of less hazardous reagents.

Chemical Reactivity and Derivatization Strategies of 2 Chloro N Ethylpyridin 4 Amine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of pyridine (B92270) chemistry. In 2-chloro-N-ethylpyridin-4-amine, both the chlorine atom and the amino group can potentially participate in such reactions, but their reactivity profiles are markedly different.

Reactivity Profile at the Chloro-Substituted Position

The chlorine atom at the C2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen atom. Nucleophilic attack at the C2 (and C4) positions is favored because the resulting negatively charged intermediate, often called a Meisenheimer complex, can be effectively stabilized through resonance. stackexchange.comechemi.com One of the key resonance structures places the negative charge directly on the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.comquora.comyoutube.com This makes the C2 and C4 positions electron-deficient and thus prime targets for nucleophiles. uoanbar.edu.iq

The reaction proceeds via an addition-elimination mechanism where a nucleophile first adds to the ring, breaking aromaticity, and then the leaving group (chloride) is eliminated, restoring the aromatic system. quimicaorganica.org The presence of the amino group at the C4 position further influences this reactivity, though the primary activation comes from the ring nitrogen.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) at the C2-Position of Pyridine Derivatives This table illustrates typical SNAr reactions on chloropyridine scaffolds, analogous to the expected reactivity of this compound.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Alkoxypyridine | Methanol, heat |

| Amine | Ammonia (B1221849) (NH₃) | 2-Aminopyridine (B139424) | High pressure, heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)pyridine | DMF or DMSO, room temp. to heat |

Amine Group Reactivity and its Nucleophilic Character

The N-ethylamino group at the C4 position is a secondary amine and exhibits characteristic nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom is readily available to attack electrophiles. mnstate.edu In general, the nucleophilicity of amines follows the order of secondary > primary > ammonia, largely due to the electron-donating inductive effect of the alkyl groups. masterorganicchemistry.com Therefore, the N-ethylamino group is a potent nucleophile.

Its reactivity includes, but is not limited to:

Acylation: Rapid reaction with acid chlorides or anhydrides to form stable amides. This reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. libretexts.org

Alkylation: Reaction with alkyl halides to form tertiary amines. However, this process can be difficult to control and may lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Reaction with Aldehydes and Ketones: Condensation with carbonyl compounds to form enamines, following an initial addition to form an unstable aminol intermediate. mnstate.edu

The nucleophilic character of the amine is generally distinct from the substitution reactivity at the C2-chloro position, allowing for selective transformations by choosing appropriate reagents and conditions. For instance, acylation can be performed selectively at the amine without displacing the chlorine atom under mild conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for many of these powerful bond-forming reactions, primarily involving the activation of its C-Cl bond.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with a halide. It is a versatile method for forming carbon-carbon bonds. libretexts.org The chloro-substituent at the C2 position of this compound can be effectively replaced with various aryl, heteroaryl, or alkyl groups using this methodology. researchgate.net

Challenges in the Suzuki coupling of pyridyl chlorides include the potential for the Lewis basic ring nitrogen to coordinate to the palladium catalyst, thereby inhibiting its catalytic activity. nih.gov To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) are often used. researchgate.net These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Pyridines

| Component | Example | Role |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of catalytic Pd(0) |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes oxidative addition |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Boron Reagent | Phenylboronic acid | Source of the new carbon fragment |

C-N Cross-Coupling Reaction Methodologies

Forming new carbon-nitrogen bonds at the C2 position is another critical derivatization strategy, often accomplished via palladium- or copper-catalyzed reactions.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org It is a highly effective method for replacing the chlorine in this compound with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles. yufengchemicals.comyoutube.com The reaction typically requires a palladium precursor, a specialized phosphine ligand, and a strong base such as sodium tert-butoxide. uwindsor.ca The development of successive generations of catalysts has expanded the scope to include less reactive aryl chlorides and a broader range of functional groups. wikipedia.org

Ullmann Condensation: A classical alternative is the copper-catalyzed Ullmann condensation. wikipedia.org This reaction typically requires higher temperatures and stoichiometric amounts of copper, often in a polar, high-boiling solvent. wikipedia.org While modern variations use catalytic amounts of copper with specific ligands (e.g., phenanthroline), the Buchwald-Hartwig reaction is often preferred for its milder conditions and broader substrate scope. wikipedia.orgresearchgate.net The Goldberg reaction is a specific variant of the Ullmann condensation for forming C-N bonds. wikipedia.org

Table 3: Comparison of C-N Cross-Coupling Methodologies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |

|---|---|---|

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Ligands | Bulky phosphines (e.g., BINAP, Xantphos) | Diamines, phenanthroline, acetylacetonate |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | K₂CO₃, Cs₂CO₃ |

| Temperature | Often milder (e.g., 80-110 °C) | Typically higher (>150 °C) |

| Substrate Scope | Very broad, including aryl chlorides | Traditionally required activated aryl halides |

Copper-Catalyzed Domino Reaction Pathways

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful approach to building molecular complexity. While specific examples starting directly from this compound are not extensively documented, its structure is amenable to such transformations.

A plausible copper-catalyzed domino pathway could involve an initial Ullmann-type C-N coupling followed by an intramolecular cyclization. For instance, reacting this compound with a nucleophile containing another reactive functional group could set the stage for a subsequent ring-forming event. One such application is in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyridines or pyrazolo[1,5-a]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. nih.govacs.org A hypothetical pathway might involve the coupling of this compound with an amino-pyrazole, followed by a copper- or palladium-catalyzed intramolecular cyclization to construct the fused ring system in a one-pot procedure.

Oxidation and Reduction Transformations of the Pyridine Core and Substituents

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its constituent functional groups: the pyridine ring, the chloro substituent, and the N-ethylamino group.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically with peroxy acids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding pyridine-N-oxide. This transformation significantly alters the electronic properties of the ring, making it more reactive towards certain nucleophilic and electrophilic substitutions. The formation of the N-oxide derivative of this compound can facilitate subsequent reactions, such as the introduction of functional groups at the 2- and 6-positions.

Reduction: The pyridine core can be reduced to a piperidine ring through catalytic hydrogenation, for example, using hydrogen gas with catalysts like platinum, palladium, or nickel, or by using reducing agents like sodium in ethanol (B145695). This transformation converts the aromatic heterocycle into a saturated aliphatic ring, fundamentally changing its geometry and reactivity.

Furthermore, the chloro substituent at the C2 position can undergo reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation (hydrogenolysis) where the C-Cl bond is cleaved, or by using metal-based reducing systems. The ease of this reduction can be influenced by the catalyst and reaction conditions chosen.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Modulation

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org The reaction is further complicated by the fact that many electrophilic substitution reactions are performed under acidic conditions, which leads to the protonation of the ring nitrogen, further deactivating the ring. uoanbar.edu.iq

In this compound, the regioselectivity of electrophilic substitution is governed by the combined electronic effects of the three key features:

Pyridine Nitrogen: Strongly deactivating, directing electrophiles away from the α (C2, C6) and γ (C4) positions.

4-N-Ethylamino Group: A powerful activating, ortho-, para-directing group. Since the para position is occupied by the ring nitrogen, it directs incoming electrophiles to the ortho positions (C3 and C5).

2-Chloro Group: A deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C3 and C5 positions.

The concerted effect of these groups makes the C3 and C5 positions the most electron-rich and therefore the most likely sites for electrophilic attack. The powerful activating effect of the amino group is the dominant factor in determining the regioselectivity. Therefore, electrophilic substitution reactions such as nitration, sulfonation, and halogenation are expected to occur preferentially at the C3 and C5 positions of the pyridine ring. Studies on related 2-aminopyridine derivatives have shown that electrophilic substitution, such as acid-catalyzed hydrogen exchange, occurs at the 3-position. rsc.org

Derivatization for Enhanced Molecular Complexity and Library Synthesis

The functional groups present in this compound offer multiple handles for derivatization, making it a valuable scaffold for generating libraries of more complex molecules.

Amidation and Acylation Reactions for Functionalization

The secondary amine of the N-ethylamino group is a key site for functionalization via amidation and acylation. These reactions are typically straightforward and high-yielding, providing a reliable method for introducing a wide variety of substituents.

Acylation: The N-ethylamino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. fishersci.co.uk These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. fishersci.co.uk

Amidation: Direct coupling with carboxylic acids is also a widely used method. This requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like HOBt or HOAt to improve efficiency and reduce side reactions. fishersci.co.ukresearchgate.netorganic-chemistry.org This approach allows for the introduction of a vast array of functionalities, depending on the carboxylic acid used.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) | N-acyl-2-chloro-N-ethylpyridin-4-amine |

| Amidation | Carboxylic Acid (R-COOH), Coupling Agent (e.g., EDC) | Aprotic solvent (e.g., DMF, DCM) | N-acyl-2-chloro-N-ethylpyridin-4-amine |

Directed Halogenation and Introduction of Other Electrophiles (e.g., iodination)

As discussed in section 3.4, the electronic properties of this compound direct electrophiles to the C3 and C5 positions. This regioselectivity can be exploited to introduce additional functional groups, such as halogens.

Iodination, for example, can be achieved using an electrophilic iodine source. A relevant procedure for the parent compound, 2-chloropyridin-4-amine, involves treatment with iodine monochloride (ICl) in acetic acid with sodium acetate. chemicalbook.com This reaction yields the 3-iodo derivative, 2-chloro-3-iodopyridin-4-amine. chemicalbook.com A similar outcome would be expected for the N-ethyl derivative, providing a route to 2-chloro-N-ethyl-3-iodopyridin-4-amine. The introduction of an iodine atom provides a versatile handle for further modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), which significantly expands the potential for creating complex molecular architectures.

| Reaction | Reagent | Conditions | Expected Product | Reference Reaction |

|---|---|---|---|---|

| Iodination | Iodine Monochloride (ICl) | Acetic Acid, Sodium Acetate, 70°C | 2-chloro-N-ethyl-3-iodopyridin-4-amine | Iodination of 2-chloropyridin-4-amine chemicalbook.com |

Formation of Thiourea and Other Heterocyclic Derivatives

The N-ethylamino group is also reactive towards isothiocyanates, leading to the formation of thiourea derivatives. mdpi.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. Thioureas are valuable compounds in their own right and also serve as versatile intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles. researchgate.netnih.gov The synthesis is typically achieved by reacting the amine with a suitable isothiocyanate (R-N=C=S) in a solvent like ethanol or methanol, sometimes under reflux conditions. rsc.org

Furthermore, the 2-chloro substituent provides a site for nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net While the pyridine ring is generally deactivated to nucleophilic attack, the presence of the electron-withdrawing nitrogen atom facilitates substitution at the C2 and C4 positions. The chlorine atom at C2 can be displaced by various nucleophiles, such as amines, thiols, or alkoxides. This reaction pathway opens up possibilities for synthesizing a wide range of substituted pyridines and for constructing fused heterocyclic systems, where the incoming nucleophile subsequently reacts with another part of the molecule.

Spectroscopic and Structural Elucidation in Research

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopic Analysis

No specific experimental Infrared (IR) or Raman spectroscopy data has been published for 2-chloro-N-ethylpyrimidin-4-amine. However, analysis of related structures, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, allows for a general prediction of its vibrational modes. mdpi.com

Key expected vibrational bands would include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretches from the pyrimidine (B1678525) ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrimidine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond is expected at lower wavenumbers, typically in the 700-800 cm⁻¹ range. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR Investigations

Specific, experimentally verified NMR data for 2-chloro-N-ethylpyrimidin-4-amine is not available in the reviewed literature. However, predictive data and information from its isomer, 4-chloro-N-ethylpyrimidin-2-amine, offer insights into the expected chemical shifts.

¹H-NMR: For the ethyl group, a quartet is expected for the methylene (B1212753) (-CH₂-) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group. The proton on the amine (N-H) would likely appear as a singlet, while the two protons on the pyrimidine ring would appear as distinct signals in the aromatic region of the spectrum.

¹³C-NMR: The ¹³C-NMR spectrum is predicted to show distinct signals for each of the unique carbon atoms in the molecule. Based on the isomer 4-chloro-N-ethylpyrimidin-2-amine, the carbons of the pyrimidine ring are expected to resonate in the range of δ 160–165 ppm. The two carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted NMR Data for the Isomer 4-chloro-N-ethylpyrimidin-2-amine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.1–8.3 | singlet (NH) |

| 3.4–3.6 | quartet (CH₂) | |

| 1.2–1.4 | triplet (CH₃) | |

| ¹³C | 160–165 | C=N carbons |

Data is for the related isomer 4-chloro-N-ethylpyrimidin-2-amine and is predictive.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Experimental mass spectrometry data for 2-chloro-N-ethylpyrimidin-4-amine is not publicly available. The molecular weight of the compound is 157.60 g/mol . In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 158.04, accounting for the isotopic distribution of chlorine. The exact mass is calculated to be 157.0406750 Daltons. Fragmentation patterns in techniques like Electron Ionization (EI) would provide further structural information by showing the loss of fragments such as the ethyl group or chlorine atom.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Analysis

There is no published UV-Vis absorption or emission data for 2-chloro-N-ethylpyrimidin-4-amine. Generally, pyrimidine derivatives exhibit absorption maxima in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic ring. The substitution pattern, including the chloro and N-ethylamino groups, would influence the precise wavelength of maximum absorbance (λmax) and the molar absorptivity.

X-ray Crystallography for Solid-State Architecture and Intermolecular Interactions

No crystal structure has been reported for 2-chloro-N-ethylpyrimidin-4-amine. However, the crystal structure of the related compound, 2-chloropyrimidin-4-amine, provides valuable insights into the potential solid-state architecture. researchgate.net

The crystal structure of 2-chloropyrimidin-4-amine reveals a nearly planar molecule. researchgate.net It is expected that 2-chloro-N-ethylpyrimidin-4-amine would also adopt a largely planar conformation, with the ethyl group being the most likely source of conformational flexibility. The precise bond lengths and angles would be influenced by the electronic effects of the chloro and ethylamino substituents on the pyrimidine ring.

In the solid state of 2-chloropyrimidin-4-amine, molecules are linked by N—H···N hydrogen bonds, forming inversion dimers. researchgate.net These dimers are further connected through additional N—H···N hydrogen bonds, creating a two-dimensional network. researchgate.net For 2-chloro-N-ethylpyrimidin-4-amine, the presence of the secondary amine provides a hydrogen bond donor (N-H), while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This would allow for the formation of similar intermolecular hydrogen bonding networks, which would dictate the crystal packing arrangement.

Table 2: Crystallographic Data for the Related Compound 2-Chloropyrimidin-4-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.83162 (19) |

| b (Å) | 11.8651 (7) |

| c (Å) | 12.7608 (7) |

| β (°) | 100.886 (2) |

| V (ų) | 569.70 (5) |

Data from the crystal structure of 2-chloropyrimidin-4-amine. researchgate.net

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the electronic structure and related properties of molecules. These methods allow for the precise determination of molecular geometries, orbital energies, and the distribution of electron density.

Density Functional Theory (DFT) for Optimized Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. By using functionals that approximate the exchange and correlation energy, DFT can provide highly accurate predictions of molecular geometries and properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths and angles. researchgate.netresearchgate.net

While a specific DFT optimization for 2-chloro-N-ethylpyridin-4-amine is not detailed in the available literature, data from closely related structures, such as 2-chloropyrimidin-4-amine and 2-Chloro-4-methylpyridin-3-amine, provide excellent reference points for its expected geometric parameters. researchgate.netnih.govresearchgate.net The pyridine (B92270) ring is expected to be nearly planar, with the substituents causing minor deviations. nih.govresearchgate.net The C-C and C-N bond lengths within the pyridine ring will exhibit values characteristic of aromatic systems with delocalized electrons. wu.ac.th

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds The following data is illustrative and based on reported values for similar pyridine and pyrimidine (B1678525) structures. researchgate.netwu.ac.thmdpi.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-Cl | ~ 1.74 | |

| C-N (ring) | ~ 1.33 - 1.34 | |

| C-C (ring) | ~ 1.39 | |

| C4-N(amine) | ~ 1.38 | |

| N(amine)-C(ethyl) | ~ 1.45 | |

| Bond Angles (º) | ||

| C-C-C (ring) | ~ 118 - 120 | |

| C-N-C (ring) | ~ 117 | |

| Cl-C2-N1 | ~ 116 | |

| C3-C4-N(amine) | ~ 121 |

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis would reveal key stabilizing interactions. Significant delocalization is expected from the lone pair of the amino nitrogen (nN) to the antibonding π* orbitals of the pyridine ring. Similarly, interactions involving the lone pairs of the pyridine ring nitrogen and the chlorine atom with adjacent antibonding orbitals would be identified. These hyperconjugative interactions are crucial for understanding the electronic landscape and reactivity of the molecule. researchgate.netwisc.edunih.gov

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies This table represents typical interactions that would be analyzed for the title compound. wisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N-amine) | π* (C3-C2) | High | n → π |

| LP (N-amine) | π (C5-C6) | High | n → π |

| LP (N-ring) | σ (C2-C3) | Moderate | n → σ |

| LP (Cl) | σ (C2-N1) | Moderate | n → σ* |

Prediction of Electronic Transitions (HOMO-LUMO Energies) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, as electronic transitions are more facile. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electron density around a molecule. nih.gov It uses a color scale to indicate regions of different electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attack. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the chlorine atom due to their lone pairs. The hydrogen atom of the amino group would exhibit a positive potential, making it a potential site for hydrogen bonding. nih.gov

Table 3: Predicted Electronic Properties Values are illustrative based on studies of similar aromatic amines. researchgate.netnih.gov

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high chemical reactivity and charge transfer potential |

Computational Prediction of Vibrational Spectra

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net Theoretical spectra are generated by calculating the harmonic vibrational frequencies from the optimized molecular geometry. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net The analysis helps in assigning specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. For this compound, key vibrational modes would include the C-H stretching of the aromatic ring and ethyl group, C-N and C-C ring stretching, and the characteristic C-Cl stretching vibration.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule, providing insights into its conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. acs.orgucl.ac.uk

For this compound, MD simulations could be employed to explore the rotational freedom of the N-ethyl group and its preferred orientations relative to the pyridine ring. Furthermore, simulations in an aqueous environment could reveal the stability of hydrogen bonds between the molecule's nitrogen atoms and water, providing a dynamic picture of its solvation. When studying potential biological targets, MD simulations can elucidate the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies, which are crucial for drug design. nih.gov

In Silico Modeling for Reaction Mechanistic Insights

Computational modeling is an invaluable tool for elucidating reaction mechanisms. For halogenated aromatic compounds like this compound, a key reaction is nucleophilic aromatic substitution (S_N_Ar). byjus.comyoutube.com In this reaction, a nucleophile displaces the chlorine atom on the electron-deficient pyridine ring. The electron-withdrawing nature of the ring nitrogen facilitates this attack. masterorganicchemistry.com

In silico studies using DFT can map the entire reaction pathway. This involves locating the structures of the reactants, the intermediate Meisenheimer complex (a negatively charged species), the transition states connecting them, and the final products. researchgate.net By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energy barriers for each step. This allows chemists to understand the feasibility of the reaction and how substituents on the ring affect the reaction rate. For this compound, the S_N_Ar mechanism would proceed via the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity. youtube.commasterorganicchemistry.com

Pharmacophore Modeling and Ligand Design Studies

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

In studies of compounds structurally related to this compound, such as pyrazolopyridine and quinoline (B57606) derivatives, pharmacophore models have been successfully developed to identify key inhibitory features. For instance, a four-point pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors was established, consisting of one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group. nih.gov This model was generated from a set of 74 molecules with varying inhibitory concentrations (pIC50 values ranging from 4.5 to 10.1) and yielded a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model. nih.gov Such models provide a virtual framework to screen large compound libraries for novel molecules with the desired biological activity.

Ligand design studies often build upon the insights gained from pharmacophore models. Once a pharmacophore is established, it can be used as a template to design new molecules that fit the model and are predicted to be active. This process can involve modifying existing ligands or building entirely new molecular scaffolds. For example, in the development of inhibitors for topoisomerase I, a pharmacophore model was used to screen a database of over a million drug-like molecules. nih.gov The hits from this virtual screening were then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.gov

While direct research on this compound is absent, the methodologies applied to its analogs provide a clear roadmap for how such a study would be conducted. A hypothetical study on this compound would likely involve the following steps:

Data Set Collection: A series of molecules with the this compound core and their corresponding biological activities would be compiled.

Pharmacophore Model Generation: Using this data, a pharmacophore model would be generated to define the key chemical features responsible for activity.

3D-QSAR: A 3D-QSAR model would be developed to correlate the three-dimensional properties of the molecules with their biological activity, providing predictive power for new analogs.

Virtual Screening and Ligand Design: The pharmacophore model would be used to screen for novel compounds, and new ligands would be designed to optimize interactions with the hypothetical target.

The table below summarizes findings for structurally related compounds, illustrating the type of data that would be generated in a computational study of this compound.

| Compound Class | Target | Key Findings |

| Pyrazolopyridine & Quinoline Derivatives | Phosphodiesterase 4 (PDE4) | A four-point pharmacophore model (one hydrogen bond acceptor, two aromatic rings, one hydrophobic group) was developed. The resulting 3D-QSAR model showed high correlation (R² = 0.9949) and predictive power (Q² = 0.7291). nih.gov |

| Camptothecin Derivatives | Topoisomerase I | A 3D-QSAR pharmacophore model was developed from 29 training set compounds. This model was used to screen a large database, leading to the identification of novel potential inhibitors. nih.gov |

Mechanistic Studies of Chemical and Biological Interactions in Vitro Focus

Elucidation of Mechanistic Pathways in Synthetic Reactions

The synthesis of substituted pyridines often involves complex reaction pathways, including catalytic cross-coupling reactions and the formation of specific intermediates to achieve the desired substitution pattern.

Ruthenium-catalyzed direct arylation is a powerful method for forming carbon-carbon bonds on heterocyclic rings like pyridine (B92270). Studies on the arylation of 2-phenylpyridine (B120327) with aryl chlorides, catalyzed by ruthenium(II)-N-heterocyclic carbene (NHC) complexes, have been conducted in water as a non-toxic medium. mdpi.com The catalytic activity of complexes with the general formula [RuCl2(η6,η1–arene–CH2–NHC)] is evaluated, with the reaction proceeding via the activation of sp2 C-H bonds. mdpi.com The catalytic cycle is believed to involve the coordination of the ruthenium center to the pyridine nitrogen, facilitating a concerted metalation-deprotonation event at the C-H bond.

Beyond C-C bond formation, N-arylation is crucial for synthesizing derivatives from an amino-substituted pyridine core. Microwave-mediated N-arylation of related 4-chloroquinazolines with various anilines has been shown to be a rapid and efficient method. nih.gov This type of reaction highlights a key synthetic pathway applicable to the N-ethylamino group of the target compound.

The synthesis of the 2-chloro-4-aminopyridine core, a close structural precursor to 2-chloro-N-ethylpyridin-4-amine, involves several key intermediates. Patented synthetic routes describe a multi-step process starting from materials like 2-chloropyridine (B119429) or 2-aminopyridine (B139424). google.comgoogle.com A common strategy involves the initial N-oxidation of the pyridine ring to form a pyridine N-oxide derivative. google.comgoogle.com This intermediate plays a crucial role in directing subsequent reactions, such as nitration at the C-4 position, yielding a 2-chloro-4-nitropyridine (B32982) N-oxide intermediate. google.comgoogle.com This nitro-substituted intermediate is then reduced to the corresponding 4-amino group. google.comgoogle.com

In catalytic reactions, organometallic intermediates are central to the mechanism. During Ru-catalyzed arylation, the formation of an intermediate fluoroaryl-Ru complex has been confirmed. nih.gov The reaction of this complex with a bromoarene partner leads to the final arylated product, confirming its role as a key intermediate in the catalytic cycle. nih.gov Similarly, the formation of a secondary amine from an imine is a common synthetic step. The reduction of an (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine intermediate using sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline. mdpi.com This highlights a potential final step in forming the N-ethyl group on the target molecule.

In Vitro Enzyme Inhibition Mechanisms

Derivatives of aminopyridine have been investigated for their potential to inhibit various enzymes. The following subsections detail the mechanisms of inhibition, binding modes, and specific enzyme targets identified for structurally related compounds.

The mode of interaction between a small molecule inhibitor and its target enzyme is critical for its mechanism of action. For different enzyme classes, pyridine-containing compounds have demonstrated distinct binding behaviors.

Tubulin: Certain diarylpyridine derivatives that function as antitumor agents act by inhibiting tubulin polymerization. nih.gov Molecular modeling studies show that these compounds can bind to the colchicine (B1669291) binding site on the tubulin heterodimer, thereby disrupting microtubule dynamics, arresting the cell cycle, and inducing apoptosis. nih.gov

Protein Tyrosine Phosphatases (PTPs): Covalent inhibition is a mechanism observed for some PTP inhibitors. An electrophilic group on the inhibitor can undergo an SN2 reaction with the highly nucleophilic catalytic cysteine thiolate in the PTP active site, forming a stable thioether linkage and inactivating the enzyme. nih.gov Another covalent mechanism involves the generation of a reactive quinone methide species by the inhibitor, which is then attacked by active-site nucleophiles to form stable Michael addition products. nih.govrsc.org

Cyclooxygenase (COX): The selectivity of COX-2 inhibitors is often attributed to their specific binding mode. Some benzoxazole (B165842) derivatives exhibit a V-shaped docking pose, similar to the selective inhibitor Celecoxib, within the active site of COX-2. acs.org This conformation allows for favorable interactions within the larger, more accommodating active site of COX-2 compared to COX-1.

Cytochrome P450: The interaction of inhibitors with Cytochrome P450 (CYP) enzymes can be studied using spectral analysis. An analogue of a P450c11 inhibitor was found to elicit a type II difference spectrum, which is characteristic of a direct interaction between the inhibitor's nitrogen atom and the heme iron of the cytochrome. nih.gov

The potency of enzyme inhibition is quantified through kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Studies on various pyridine-containing and related heterocyclic compounds have determined these values against several enzyme targets.

One study on a mixed inhibitor of sheep P450c11 determined a competitive inhibition constant (Kic) of 106-110 µM and an uncompetitive inhibition constant (Kiu) of 667-737 µM. nih.gov The same compound inhibited human 11β-hydroxylase and aldosterone (B195564) synthase with EC₅₀ values of 97 µM and 190 µM, respectively. nih.gov For FAAH inhibition, a flurbiprofen (B1673479) analogue demonstrated competitive, reversible inhibition with a Kᵢ value of 13 nM. nih.gov

The table below summarizes the inhibitory activities of various compounds related to the core structure of this compound against different enzyme targets.

| Compound Class/Name | Enzyme Target | Inhibitory Value (IC₅₀/ED₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 2-(3-Pyridylmethyl)-indazolinone (ICI207968) | 5-Lipoxygenase (LTB₄ synthesis) | 1.5 µM to 6.0 µM | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2) | COX-2 | 0.48 µM | acs.orgnih.gov |

| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide (THZD1) | COX-2 | 1.9 µM | nih.gov |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3) | COX-2 | 0.95 µM | acs.orgaalto.fi |

| PYZ24 | COX-2 | 35.7 µmol/kg (ED₅₀) | acs.orgnih.gov |

| TC-2153 | STEP46 (PTP) | 57 nM | nih.gov |

| TC-2153 | STEP61 (PTP) | 93 nM | nih.gov |

| N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) | FAAH | 13 nM (Kᵢ) | nih.gov |

Cytochrome P450: These enzymes are critical in metabolism, and their inhibition can lead to significant drug-drug interactions. Certain biogenic amines and their analogues have been shown to inhibit cytochrome P450c11, an enzyme involved in steroid synthesis. nih.gov The mechanism involves direct binding to the enzyme's active site. nih.gov Furthermore, cytochrome P-450 activity has been identified as a crucial regulator of store-operated calcium channels in human fibroblasts, where inhibition of CYP suppresses calcium entry. nih.gov

Protein Tyrosine Phosphatases (PTPs): PTPs are a large family of enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in cellular signal transduction. nih.govrsc.org Dysregulation of PTPs is linked to numerous diseases. nih.gov Consequently, they are significant therapeutic targets. Inhibitors have been developed to target the conserved active site motif C(X)₅R found in most PTPs. nih.gov Both reversible and irreversible (covalent) inhibitors have been explored. nih.govrsc.org For example, inhibitors of Mycobacterium tuberculosis PTPa (Mt-PTPa) are being investigated as potential therapeutics to combat tuberculosis by preventing the bacteria from evading the host immune system. mdpi.com

COX-1/2: Cyclooxygenase (COX) enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. google.com Many anti-inflammatory drugs are designed to selectively inhibit COX-2 to reduce side effects associated with COX-1 inhibition. google.com A wide variety of heterocyclic compounds, including those with pyridine, pyrazole, oxadiazole, and benzoxazole scaffolds, have been developed and evaluated as potent and selective COX-2 inhibitors. acs.orgnih.gov

5-LOX: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Selective 5-LOX inhibitors are therefore of interest for treating inflammatory diseases. 2-substituted indazolinones have been identified as selective inhibitors of 5-LOX, with their potency being critically dependent on the nature of the substituent at the N2 position. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease. nih.govnih.gov Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been found to be moderately active inhibitors of both AChE and BChE. nih.gov Quantitative structure-activity relationship (QSAR) studies on these aminopyridine derivatives showed that inhibitory activity was enhanced by increasing molecular volume and by substituting the amide oxygen with sulfur. nih.gov

Tubulin Polymerization: Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and morphology. nih.gov Molecules that interfere with the dynamic process of microtubule polymerization and depolymerization are potent anticancer agents. A number of novel diarylpyridines have been designed to act as tubulin polymerization inhibitors by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on derivatives of this compound are not readily found in the available scientific literature. SAR studies are crucial for understanding how modifications to a chemical structure influence its biological activity.

Research on related classes of compounds, such as other substituted pyridines, has demonstrated that the nature and position of substituents on the pyridine ring and the amino group can significantly impact their biological effects. For example, in various series of pyridine derivatives, alterations in alkyl or aryl groups attached to the amino nitrogen have been shown to modulate activity against different biological targets. However, without specific studies on a series of compounds derived from this compound, where the N-ethyl group is systematically varied, it is not possible to construct a detailed SAR profile for this specific chemical scaffold.

General principles from related fields suggest that the ethyl group in this compound could influence properties such as lipophilicity, steric hindrance, and the ability to form hydrogen bonds, all of which are critical for molecular recognition and binding to a biological target. Future research involving the synthesis and biological evaluation of a library of analogs would be necessary to delineate the SAR for this compound.

Advanced Applications in Organic Synthesis and Materials Science Research

Utility as a Versatile Building Block for Complex Organic Molecules

The reactivity of the 2-chloro-N-ethylpyridin-4-amine scaffold allows for its use as a foundational element in the construction of a diverse array of complex organic molecules. The presence of the chlorine atom at the 2-position of the pyridine (B92270) ring provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic strategies.

Synthesis of Novel Heterocyclic Scaffolds

The this compound molecule is a valuable starting material for the creation of new heterocyclic frameworks. The chlorine atom can be displaced by various nucleophiles, leading to the formation of fused ring systems or more elaborately substituted pyridines. For instance, reactions with binucleophilic reagents can lead to the construction of bicyclic and tricyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. While specific examples detailing the use of this compound in the synthesis of novel heterocyclic scaffolds are not extensively documented in publicly available research, the general reactivity of 2-chloropyridines suggests its high potential in this area. The synthesis of new Schiff bases from 2-amino-4-chloropyridine (B16104) derivatives has been reported, demonstrating the utility of the aminopyridine core in building more complex structures. researchgate.net

Precursors for Bioactive Molecules (e.g., antiviral and anticancer agents, enzyme inhibitors)

The pyridine nucleus is a common feature in many biologically active compounds, and this compound serves as a key intermediate in the synthesis of potential therapeutic agents.

Antiviral and Anticancer Agents:

While direct synthesis of antiviral or anticancer agents from this compound is not prominently reported, the broader class of aminopyridine derivatives has shown significant promise. For example, amino acid conjugates of aminopyridine have been synthesized and evaluated as potential anticancer agents. nih.gov The general strategy involves using the amino group as a handle to attach other functionalities, thereby creating a library of compounds for biological screening. The synthesis of 2-aminopyridine (B139424) derivatives has been explored for their antibacterial and anticancer activities, highlighting the importance of this structural motif. nih.gov Similarly, aminothiazole derivatives, which share some structural similarities with aminopyridines, have been investigated for their anticancer properties. nih.gov

The synthesis of carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs as potential antiviral agents has been reported, and while not directly involving this compound, it showcases the importance of heterocyclic compounds in antiviral research. mdpi.com The development of 4′-substituted-2′-deoxy-2′-α-fluoro nucleoside analogs as potential antiviral agents further underscores this point. researchgate.net

Enzyme Inhibitors:

The 4-aminopyridine (B3432731) scaffold has been identified as a key component in the development of potent and selective enzyme inhibitors. A notable example is the lead optimization of a 4-aminopyridine benzamide (B126) scaffold to identify inhibitors of Tyrosine Kinase 2 (TYK2), a protein implicated in autoimmune diseases. nih.gov This research highlights the potential of substituted 4-aminopyridines to be developed into highly specific therapeutic agents.

Ligand Design and Applications in Catalysis Research

The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to metal centers to form catalysts. The substituents on the pyridine ring can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While specific catalytic applications of ligands derived directly from this compound are not widely documented, the broader class of aminopyridine-based ligands is of significant interest in catalysis. These ligands can be used in a variety of transition metal-catalyzed reactions, including cross-coupling reactions and hydrogenations.

Research into the Development of Advanced Organic Materials

Pyridine-containing polymers and organic materials are known for their interesting electronic and optical properties. The functional groups on this compound provide handles for polymerization and for modifying the properties of the resulting materials. For example, the amino group can be used to incorporate the pyridine unit into a polymer backbone, while the chloro group can be functionalized to introduce other desired properties. Research in this area is focused on creating materials for applications such as organic light-emitting diodes (OLEDs), sensors, and conductive polymers. The synthesis of coumarin (B35378) heterocyclic derivatives, which can be used in the development of fluorescent materials, often involves the use of heterocyclic building blocks. semanticscholar.orgrsc.org

Intermediates in Agrochemical Research and Development

Substituted pyridines are a critical class of compounds in the agrochemical industry, used in the development of herbicides, insecticides, and fungicides. 2-Chloro-4-aminopyridine, a close analog of the title compound, is an important intermediate in the synthesis of plant growth regulators. google.comgoogle.com For example, the reaction of 2-chloro-4-aminopyridine with phenylisocyanate produces 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with high cytokinin activity that can promote cell growth and differentiation in plants. google.com Another patent describes N-(2-chloro-4-pyridinyl)-N'-alkylureas for various agricultural uses, including plant growth regulation. googleapis.com These examples underscore the potential of this compound as a valuable intermediate in the discovery and development of new agrochemicals.

常见问题

Q. What are the common synthetic routes for 2-chloro-N-ethylpyridin-4-amine?

A typical synthesis involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4-aminopyridine derivatives and ethylamine. For example, analogous protocols (e.g., for N-(4-chlorophenyl)-4-methylpyridin-2-amine) use reflux conditions with 2-chloropyridine and an amine in a polar solvent, followed by extraction and recrystallization . Modifications may include using Pd-catalyzed coupling for regioselective functionalization, as seen in ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate synthesis .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds). SHELX software is widely used for refinement .

- NMR spectroscopy (1H/13C) to confirm substitution patterns and amine proton environments. For example, coupling constants in pyridine derivatives help distinguish between para- and meta-substitution .

- Mass spectrometry to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure of this compound, and what are its limitations?

Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) are recommended for accuracy. Becke’s work shows that including exact exchange terms reduces errors in atomization energies (<2.4 kcal/mol) . However, discrepancies may arise in modeling weak interactions (e.g., hydrogen bonding), where post-Hartree-Fock methods or dispersion corrections (e.g., D3) improve results . Validate DFT predictions against experimental crystallographic data (bond lengths, angles) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph-set analysis (R²₂(8) motifs) often reveals N–H⋯N hydrogen bonds between pyridine nitrogen and amine protons, forming dimeric aggregates. These interactions dictate supramolecular arrangements, as seen in related pyridin-4-amine derivatives . Synthons can be disrupted by steric effects from the ethyl group, altering crystallization outcomes compared to smaller substituents.

Q. What strategies resolve contradictions between computational and experimental data for this compound?

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

- Experimental validation : Use high-resolution X-ray data to refine computational models, particularly for bond critical points in AIM analysis .

- Solvent effects : Incorporate implicit solvation (e.g., PCM) if discrepancies arise in solution-phase reactivity .

Q. How can reaction conditions be optimized for coupling this compound with aryl halides?

- Catalyst selection : Pd(PPh₃)₄ or Xantphos-based catalysts improve yield in Buchwald-Hartwig aminations .

- Temperature control : Reactions often proceed at 80–100°C in toluene or dioxane, with KOtBu as a base.

- Monitoring : Use LC-MS to detect intermediates and byproducts (e.g., dehalogenation) .

Methodological Considerations

Q. What precautions are necessary for handling hygroscopic or air-sensitive derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息